molecular formula C16H14O4 B13813448 9-(2,2-Dimethyl-1-oxopropyl)-7H-furo[3,2-g][1]benzopyran-7-one

9-(2,2-Dimethyl-1-oxopropyl)-7H-furo[3,2-g][1]benzopyran-7-one

Cat. No.: B13813448
M. Wt: 270.28 g/mol
InChI Key: JNRHTGMSAIBCNM-UHFFFAOYSA-N
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Description

9-(2,2-Dimethyl-1-oxopropyl)-7H-furo3,2-gbenzopyran-7-one is a complex organic compound known for its unique structural properties. This compound is characterized by a furobenzopyran core, which is a fused ring system combining furan and benzopyran moieties. The presence of a 2,2-dimethyl-1-oxopropyl group adds to its distinctiveness, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(2,2-Dimethyl-1-oxopropyl)-7H-furo3,2-gbenzopyran-7-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with a furan derivative, which undergoes a series of transformations including alkylation, oxidation, and cyclization to form the desired furobenzopyran structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques. These methods often utilize automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

9-(2,2-Dimethyl-1-oxopropyl)-7H-furo3,2-gbenzopyran-7-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under specific conditions to achieve desired substitutions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

9-(2,2-Dimethyl-1-oxopropyl)-7H-furo3,2-gbenzopyran-7-one has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.

    Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It finds applications in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 9-(2,2-Dimethyl-1-oxopropyl)-7H-furo3,2-gbenzopyran-7-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact pathways and targets depend on the context of its application, such as inhibiting a particular enzyme in a metabolic pathway or acting as a ligand for a receptor.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl (1-diazo-2-oxopropyl)phosphonate: Known for its use in organic synthesis as a reagent for cycloaddition reactions.

    Phosphonic acid, P-(1-diazo-2-oxopropyl)-, dimethyl ester: Another compound with similar structural features and applications in synthesis.

Uniqueness

9-(2,2-Dimethyl-1-oxopropyl)-7H-furo3,2-gbenzopyran-7-one stands out due to its unique furobenzopyran core and the presence of the 2,2-dimethyl-1-oxopropyl group. These structural elements confer distinct chemical properties and reactivity, making it valuable for specific research applications that similar compounds may not fulfill.

Properties

Molecular Formula

C16H14O4

Molecular Weight

270.28 g/mol

IUPAC Name

9-(2,2-dimethylpropanoyl)furo[3,2-g]chromen-7-one

InChI

InChI=1S/C16H14O4/c1-16(2,3)15(18)12-13-10(6-7-19-13)8-9-4-5-11(17)20-14(9)12/h4-8H,1-3H3

InChI Key

JNRHTGMSAIBCNM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)C1=C2C(=CC3=C1OC=C3)C=CC(=O)O2

Origin of Product

United States

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